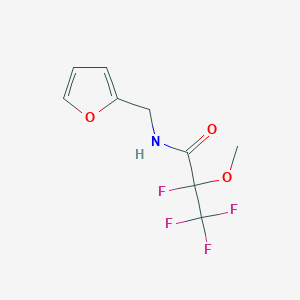

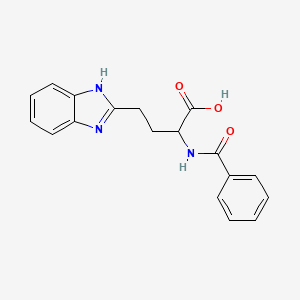

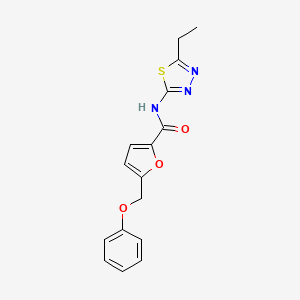

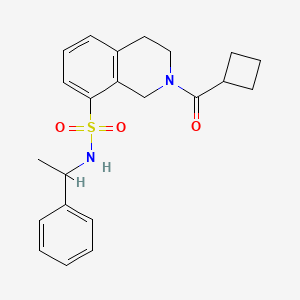

![molecular formula C13H21N5O2S B5554208 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, typically involves multi-step chemical reactions. For example, compounds have been synthesized through nucleophilic attack on trichloropyrimidine by amines, leading to various derivatives displaying interesting pharmacological profiles (Mattioda et al., 1975). Another approach involves the synthesis of pyrido[2,3-d]pyrimidine derivatives via displacement reactions with piperazines, indicating the versatility of pyrimidine chemistry (Matsumoto & Minami, 1975).

Molecular Structure Analysis

The molecular and electronic structures of pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been detailed through spectroscopic studies and quantum chemical calculations, providing insights into their structural signatures and potential for nonlinear optical properties (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including aminosulfonylation, indicating their reactivity and potential for generating a broad range of derivatives. Such reactions are catalyzed by iodine, highlighting the synthetic versatility of these compounds (Xu et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be finely tuned through structural modifications, as seen in the preparation of piperazinyl-glutamate-pyrimidines, where pharmacokinetic and physicochemical properties were optimized for potential therapeutic applications (Parlow et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrimidine derivatives can be assessed through various studies, such as those investigating the synthesis and properties of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. These studies often involve oxidation reactions and provide insights into the safe and effective synthesis of such compounds (Hongbin, 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the development of novel synthesis methods for pyrimidine derivatives, including those containing sulfonyl and piperazinyl moieties. These efforts aim to enhance the antimicrobial properties of the compounds. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown antimicrobial activity (Ammar et al., 2004). Similarly, piperazinyl-glutamate-pyrimidines were synthesized as potent P2Y12 antagonists for inhibiting platelet aggregation, showcasing the chemical versatility and potential therapeutic applications of such compounds (Parlow et al., 2009).

Crystal Engineering and Hydrogen Bonding

The application of crystal engineering principles to prepare organic co-crystals and salts involving pyrimidine derivatives has been explored. This research sheds light on the structural versatility of these compounds and their potential in designing materials with specific properties (Elacqua et al., 2013). The study of hydrogen bonding patterns in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, further illustrates the significance of intermolecular interactions in defining the structural and functional attributes of pyrimidine derivatives (Smith et al., 2011).

Anticancer and Antimicrobial Applications

The synthesis and evaluation of pyrimidine derivatives for their antiproliferative activity against human cancer cell lines highlight the potential of these compounds in medicinal chemistry. Some derivatives have shown promising activity, indicating their utility as leads for developing new anticancer agents (Mallesha et al., 2012). Additionally, the antimicrobial activity of synthesized pyrimidine derivatives points to their potential in addressing infectious diseases (Ammar et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S/c1-21(19,20)18-10-8-16(9-11-18)12-4-5-14-13(15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLFXLUYDDQBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)